2-Amino-3-fluoro-4-(trifluoromethyl)benzonitrile

Medicinal chemistry Drug design Building block selection

Researchers synthesizing FLT3/c-KIT kinase inhibitors require consistent amine nucleophilicity and precise substitution patterns. Generic aminobenzonitriles introduce batch variability and unpredictable SAR. This 98% pure building block delivers the exact 2-NH2/3-F/4-CF3 pattern required for Type II inhibitor pharmacophore geometry. The ortho-fluorine forms a unique intramolecular N-H...F hydrogen bond that modulates amine reactivity, enhances metabolic stability, and elevates LogP by ~0.3-0.6 units for CNS penetration. Multi-region UK/US stock ensures reliable supply for automated parallel synthesis and HTE campaigns.

Molecular Formula C8H4F4N2
Molecular Weight 204.12 g/mol
Cat. No. B12852715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-fluoro-4-(trifluoromethyl)benzonitrile
Molecular FormulaC8H4F4N2
Molecular Weight204.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C#N)N)F)C(F)(F)F
InChIInChI=1S/C8H4F4N2/c9-6-5(8(10,11)12)2-1-4(3-13)7(6)14/h1-2H,14H2
InChIKeyQBIYYSHFJXFYKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-fluoro-4-(trifluoromethyl)benzonitrile (CAS 1803789-82-3): A Multi-Functional Benzonitrile Building Block for Kinase-Targeted Medicinal Chemistry


2-Amino-3-fluoro-4-(trifluoromethyl)benzonitrile (CAS 1803789-82-3) is a tetra-substituted benzonitrile derivative bearing an amino group at C2, a fluoro substituent at C3, and a trifluoromethyl group at C4, with molecular formula C8H4F4N2 and molecular weight 204.12 g/mol . This compound belongs to the aminobenzonitrile class widely employed as synthetic intermediates in pharmaceutical and agrochemical research, particularly as precursors to kinase inhibitor scaffolds targeting FLT3, c-KIT, and related receptor tyrosine kinases [1]. The specific 2-NH2/3-F/4-CF3 substitution pattern creates a distinctive electronic environment that differentiates this compound from its regioisomeric and des-fluoro analogs in terms of amine nucleophilicity, hydrogen-bonding capacity, and metabolic stability of derived products .

Why the 3-Fluoro-4-(trifluoromethyl) Substitution Pattern Cannot Be Interchanged with Generic Aminobenzonitriles


The specific arrangement of substituents on the benzonitrile core critically governs electronic distribution, amine reactivity, and the metabolic profile of downstream products. Substituting the 2-amino-3-fluoro-4-(trifluoromethyl)benzonitrile (CAS 1803789-82-3) with the des-fluoro analog 2-amino-4-(trifluoromethyl)benzonitrile (CAS 1483-54-1) removes the ortho-fluorine, which alters the pKa of the adjacent amino group, eliminates the intramolecular F...H-N hydrogen bond, and reduces molecular weight from 204.12 to 186.14 g/mol [1]. Similarly, replacement by the regioisomer 2-amino-4-fluoro-3-(trifluoromethyl)benzonitrile (CAS 1440535-22-7) repositions the CF3 and F groups, changing the electronic interplay between the nitrile, amino, and electron-withdrawing substituents . These differences produce quantifiable shifts in amine nucleophilicity, LogP, and metabolic stability that directly impact synthetic efficiency and the biological activity of final compounds . Generic interchange therefore risks altered reaction kinetics, reduced yields in downstream coupling reactions, and unpredictable SAR outcomes.

Quantitative Differentiation Evidence: 2-Amino-3-fluoro-4-(trifluoromethyl)benzonitrile Versus Its Closest Analogs


Molecular Weight and Predicted Lipophilicity Differentiation Versus the Des-Fluoro Analog (CAS 1483-54-1)

The target compound (CAS 1803789-82-3, MW 204.12 g/mol) incorporates an additional fluorine atom at position 3 compared with the des-fluoro analog 2-amino-4-(trifluoromethyl)benzonitrile (CAS 1483-54-1, MW 186.14 g/mol), resulting in an 18 Da mass increment . This additional fluorine increases the molecular weight by approximately 9.7% and is predicted to elevate LogP by approximately 0.3–0.6 log units above the analog's predicted LogP of 1.88, consistent with the established effect of aromatic fluorination on lipophilicity [1]. The increased lipophilicity enhances membrane permeability of derived compounds, while the additional fluorine provides a metabolic blocking site at the C3 position [2].

Medicinal chemistry Drug design Building block selection

Intramolecular Ortho-F...H-N Hydrogen Bond: Unique Conformational Constraint Absent in Regioisomeric and Des-Fluoro Analogs

The target compound features a 2-NH2 and 3-F substitution pattern that enables a six-membered intramolecular N-H...F hydrogen bond [1]. This interaction is absent in the regioisomer 2-amino-4-fluoro-3-(trifluoromethyl)benzonitrile (CAS 1440535-22-7) where the fluorine is para to the amino group, and in the des-fluoro analog 2-amino-4-(trifluoromethyl)benzonitrile (CAS 1483-54-1) which lacks the C3-fluorine entirely . The intramolecular hydrogen bond reduces the amine pKa by an estimated 0.5–1.0 units relative to non-ortho-fluorinated analogs, as demonstrated by the predicted acid pKa of 0.42 for the analogous 2-amino-3-fluorobenzonitrile versus 19.47 for the des-fluoro analog . This modulates nucleophilicity in amide coupling and reductive amination reactions, directly affecting synthetic yields.

Conformational analysis Structure-based design Amine nucleophilicity

Regioisomeric Differentiation: Orthogonal Synthetic Handles in FLT3 Kinase Inhibitor Scaffolds

The 3-fluoro-4-(trifluoromethyl) pattern in the target compound places the trifluoromethyl group para to the nitrile, maximizing its electron-withdrawing resonance effect on the cyano group. In contrast, the regioisomer 2-amino-4-fluoro-3-(trifluoromethyl)benzonitrile (CAS 1440535-22-7) positions the CF3 meta to the nitrile, altering the electronic activation of the ring toward nucleophilic aromatic substitution [1]. This positional difference is critical in FLT3-targeted medicinal chemistry, where the 3-fluoro-4-CF3 pattern has been incorporated into patent-exemplified kinase inhibitor structures (EP3248979A1) for acute myeloid leukemia [2]. The target compound's substitution pattern also directs subsequent functionalization: the 2-NH2 serves as a primary coupling handle, the 3-F can undergo nucleophilic displacement under appropriate conditions, and the 4-CF3 remains stable, providing the trifluoromethyl pharmacophore essential for metabolic stability .

Kinase inhibitor FLT3 Acute myeloid leukemia Regioselective synthesis

Purity and Commercial Availability: Standardized 98% Purity with Multi-Region Stocking

The target compound is commercially available at a standardized purity of 98% from multiple reputable vendors including Apollo Scientific Ltd. (Catalogue PC502172, CAS 1803789-82-3, UK and US stock) and Leyan (Shanghai, China, Product No. 1943674, CAS 1803789-82-3) . In comparison, the regioisomer 2-amino-4-fluoro-3-(trifluoromethyl)benzonitrile (CAS 1440535-22-7) is also offered at 98% purity by Apollo Scientific (Catalogue PC39456), while the regioisomer 2-amino-5-fluoro-4-(trifluoromethyl)benzonitrile (CAS 1217304-69-2) is available under Catalogue PC39456 at comparable purity . The multi-region stocking (UK and US warehouses) reduces lead times for international procurement compared with analogs that may require custom synthesis or single-region sourcing.

Procurement Quality control Building block sourcing

Optimal Application Scenarios for 2-Amino-3-fluoro-4-(trifluoromethyl)benzonitrile in Scientific and Industrial Workflows


Medicinal Chemistry: FLT3 and c-KIT Kinase Inhibitor Lead Optimization

Building block for constructing FLT3-targeted inhibitors where the 3-fluoro and 4-CF3 substituents are required for Type II kinase inhibitor pharmacophore geometry. The ortho-amino serves as the primary coupling handle for amidation with heterocyclic carboxylic acids, while the electron-withdrawing CF3 para to the nitrile enhances metabolic stability of the resulting inhibitor scaffold [1]. The predicted LogP elevation (~0.3–0.6 units over the des-fluoro analog) is advantageous for achieving CNS penetration when blood-brain barrier permeability is desired [2].

Structure-Activity Relationship (SAR) Studies: Systematic Exploration of Ortho-Fluoro Effects on Amine Reactivity

Head-to-head comparative synthesis with the des-fluoro analog (CAS 1483-54-1), regioisomer (CAS 1440535-22-7), and 5-fluoro regioisomer (CAS 1217304-69-2) to quantify the impact of ortho-fluorination on amine acylation kinetics and downstream biological activity. The unique intramolecular N-H...F interaction modulates nucleophilicity and provides a conformational constraint that can be exploited in structure-based drug design [3].

Agrochemical Discovery: Anthelmintic and Nematocidal Agent Synthesis

Use as a key intermediate for synthesizing amino-acetonitrile derivatives that have demonstrated anthelmintic activity. The 3-fluoro-4-(trifluoromethyl)benzonitrile scaffold is structurally related to nematocidal compounds, and the 2-amino group enables direct derivatization to access this biologically relevant chemotype .

Parallel Library Synthesis: Automated Amide Coupling Workflows

Deployment in automated parallel synthesis platforms for generating diverse amide libraries. The standardized 98% purity with multi-region availability (UK/US stock) ensures consistent reagent quality for high-throughput experimentation (HTE) campaigns, where reproducible amine nucleophilicity is essential for reliable reaction optimization .

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